1-Benzylpiperidin-3-one

Descripción

Molecular Architecture & Stereochemical Features

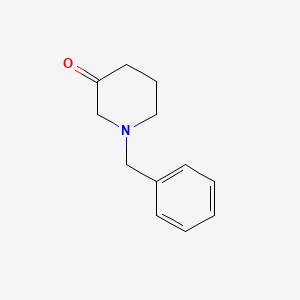

The molecular structure of 1-benzylpiperidin-3-one is defined by the chemical formula Carbon₁₂Hydrogen₁₅NitrogenOxygen, corresponding to a molecular weight of 189.25 grams per mole. The compound features a six-membered piperidine ring system with a carbonyl group positioned at the third carbon atom and a benzyl substituent attached to the nitrogen atom. The structural architecture can be represented through the Simplified Molecular Input Line Entry System notation as Carbon₁Carbon₂Carbon(=Oxygen)Carbon₄Nitrogen(Carbon₁)Carbon₇Carbon₈=Carbon₉Carbon₁₀=Carbon₁₁Carbon₁₂=Carbon₁₃. This molecular framework establishes the foundation for understanding the compound's chemical behavior and reactivity patterns.

The stereochemical features of this compound involve conformational flexibility within the piperidine ring system, which can adopt various chair and boat conformations. Research has demonstrated that piperidine derivatives exhibit distinct conformational preferences based on the substitution pattern and electronic effects of attached functional groups. The presence of the carbonyl group at the 3-position introduces significant electronic effects that influence the ring conformation and overall molecular geometry. The benzyl substituent on the nitrogen atom provides additional steric considerations that affect the preferred conformational states of the molecule.

The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its systematic nomenclature based on the parent piperidine structure. The compound's stereochemical properties are further characterized by the International Chemical Identifier key BBQQULRBTOMLTC-UHFFFAOYSA-N, which provides a unique digital fingerprint for the molecular structure. These structural identifiers facilitate precise communication and database searches within the scientific community.

Conformational analysis reveals that the piperidine ring can exist in multiple energetically accessible forms, with the carbonyl group influencing the equilibrium between different conformational states. The electron-withdrawing nature of the carbonyl functionality affects the nitrogen atom's basicity and the overall charge distribution within the molecule. Additionally, the benzyl group's orientation relative to the piperidine ring creates opportunities for intramolecular interactions that may stabilize certain conformational arrangements over others.

Propiedades

IUPAC Name |

1-benzylpiperidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQQULRBTOMLTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193154 | |

| Record name | 3-Piperidinone, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40114-49-6 | |

| Record name | 3-Piperidinone, 1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040114496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40114-49-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Piperidinone, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40114-49-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis via N-Benzyl-3-aza-1,7-pimelic Acid Diethyl Ester Cyclization

Overview:

This method involves the cyclization of N-benzyl-3-aza-1,7-pimelic acid diethyl ester under basic conditions to form this compound. The process typically uses potassium tert-butoxide in tetrahydrofuran (THF) as the base and solvent, respectively.

- Dissolve potassium tert-butoxide (15.0 g, 0.13 mol) in 200 mL THF in a four-necked flask equipped with reflux condenser and dropping funnel.

- Add a solution of N-benzyl-3-aza-1,7-pimelic acid diethyl ester (30.7 g, 0.1 mol) in 50 mL THF dropwise at 50–55 °C.

- Stir the mixture at 55–60 °C for 3 hours.

- Cool to 30–35 °C, add 100 g water, and stir for 2 hours.

- Acidify to pH 2.0–2.5 with 30% hydrochloric acid and stir for 0.5 hour.

- Extract with dichloromethane, combine organic layers, and evaporate solvent to yield this compound.

- Yield: 86.9%

- Purity: 99.6% (liquid phase)

- High yield and purity.

- Straightforward reaction conditions.

- Requires careful temperature control and handling of strong base.

Preparation of 1-Benzyl-3-piperidone Hydrochloride via N-Benzylglycine Ethyl Ester Intermediate

Overview:

This patented method involves a multi-step synthesis starting from N-benzylglycine ethyl ester, followed by alkylation with 4-halo ethyl n-butyrate, base-mediated cyclization, and acidification to obtain 1-benzyl-3-piperidone hydrochloride.

- Synthesis of N-benzylglycine ethyl ester (Intermediate IV).

- Reaction of Intermediate IV with 4-halo ethyl n-butyrate (4-chloro or 4-bromo derivative) in an organic solvent (chloroform, carbon tetrachloride, oxolane, toluene, or benzene) with alkali (Na2CO3, K2CO3, NaOH, KOH, or LiOH).

- pH adjustment to 6–8, extraction, drying, and concentration to obtain Intermediate II.

- Acidification and recrystallization to yield 1-benzyl-3-piperidone hydrochloride.

- Molar ratio of Intermediate IV : 4-halo ethyl n-butyrate : alkali = 1 : 1–2 : 1–3.

- Shortened synthetic route compared to older methods.

- Lower reagent cost and simpler production process.

- High purity product.

- Requires multiple purification steps.

- Use of halogenated solvents and alkali handling necessitates safety precautions.

Catalytic Hydrogenation and Oxidation Routes from 3-Pyridone

Overview:

Two related methods use 3-pyridone as the starting material, involving catalytic hydrogenation to 3-hydroxy piperidine derivatives, followed by N-benzylation and oxidation to the ketone.

- Platinum dioxide or platinum carbon catalyst for hydrogenation.

- N-Benzylation of the reduced intermediate.

- Oxidation of hydroxyl to ketone.

- Conversion of 3-pyridone to quaternary ammonium salt via N-benzylation.

- Sodium borohydride reduction of the pyridine ring.

- Swern oxidation of hydroxyl to ketone at -70 °C.

- Direct use of 3-pyridone, a commercially available starting material.

- High cost due to noble metal catalysts and reagents like sodium borohydride.

- Harsh oxidation conditions (low temperature).

- Overall higher production cost and complexity.

Direct Benzylation of Piperidin-3-one

Overview:

This method involves the direct alkylation of piperidin-3-one with benzyl chloride in the presence of a base such as sodium hydroxide under reflux conditions.

- React piperidin-3-one with benzyl chloride and sodium hydroxide under reflux.

- Purify the product by recrystallization or distillation.

- Simple and direct approach.

- Suitable for small-scale synthesis.

- Lower selectivity and yield compared to other methods.

- Possible side reactions and over-alkylation.

Comparative Data Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| 1. Cyclization of N-benzyl-3-aza-1,7-pimelic acid diethyl ester | N-benzyl-3-aza-1,7-pimelic acid diethyl ester | Potassium tert-butoxide, THF | 50–60 °C, 3 h | 86.9 | 99.6 | High yield and purity; straightforward | Requires strong base and temperature control |

| 2. N-benzylglycine ethyl ester route (patented) | N-benzylglycine ethyl ester | 4-halo ethyl n-butyrate, alkali, organic solvents | Room temp to reflux, multi-step | Not specified (high) | High | Low cost, concise process, high purity | Multi-step, halogenated solvents |

| 3. Catalytic hydrogenation from 3-pyridone | 3-pyridone | PtO2 catalyst, NaBH4, Swern oxidation | Hydrogenation, -70 °C oxidation | Moderate | High | Uses commercially available 3-pyridone | High cost, harsh conditions |

| 4. Direct benzylation of piperidin-3-one | Piperidin-3-one | Benzyl chloride, NaOH | Reflux | Moderate | Moderate | Simple, direct | Lower yield, side reactions |

Research Findings and Analysis

- The cyclization method using potassium tert-butoxide in THF is favored for laboratory-scale synthesis due to its high yield and purity, as well as relatively mild conditions compared to catalytic hydrogenation routes.

- The patented method involving N-benzylglycine ethyl ester offers a cost-effective and scalable approach with a shorter synthetic route and high purity product, making it attractive for industrial applications.

- Catalytic hydrogenation methods, while effective, are limited by the cost of noble metal catalysts and the need for low-temperature oxidation steps, which complicate scale-up and increase production costs.

- Direct benzylation of piperidin-3-one is less commonly used due to lower selectivity and yield but remains a viable option for small-scale or exploratory synthesis.

Análisis De Reacciones Químicas

1-Benzylpiperidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of benzylpiperidine-3-one oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 1-benzylpiperidine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces the corresponding amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Benzylpiperidin-3-one has the molecular formula and a molecular weight of 189.25 g/mol. The compound features a piperidine ring with a benzyl group at the nitrogen atom and a ketone functional group at the 3-position. Its structure contributes to its biological activity, making it a candidate for various pharmacological studies.

Medicinal Chemistry Applications

1. Cholinesterase Inhibition:

Research indicates that derivatives of this compound exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease. For instance, N-(1-benzylpiperidin-4-yl)quinazolin-4-amines derived from this compound have shown promising results with AChE inhibition percentages reaching up to 87% compared to donepezil, a standard treatment for Alzheimer's disease .

2. Cancer Therapeutics:

The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including human colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). Studies have demonstrated moderate to good cytotoxicity, suggesting that modifications to the piperidine structure could lead to potent anticancer agents .

Case Studies

Pharmacological Insights

The pharmacological profile of this compound suggests multiple mechanisms of action:

- Neuroprotective Effects: The compound's ability to inhibit cholinesterases may help restore acetylcholine levels in the brain, potentially improving cognitive functions in neurodegenerative diseases .

- Anticancer Activity: Its structural modifications are being explored to enhance selectivity and potency against cancer cells while minimizing off-target effects.

Mecanismo De Acción

The mechanism of action of 1-Benzylpiperidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing various physiological processes. For example, it may interact with neurotransmitter receptors in the brain, affecting the release and uptake of neurotransmitters .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogs of this compound

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups : Bromine at C4 (1-Benzyl-4-bromopiperidin-3-one) increases electrophilicity at the ketone, facilitating nucleophilic additions .

- Steric Effects : Dimethyl substitution at C3 (1-Benzyl-3,3-dimethylpiperidin-4-one) reduces reactivity due to steric hindrance, making it less suitable for bulky reagent interactions .

- Amino Derivatives: 1-Benzylpiperidin-3-amine hydrochloride exhibits basicity (pKa ~9.5), enabling salt formation and improved solubility in acidic media .

Actividad Biológica

1-Benzylpiperidin-3-one (also known as 1-benzyl-3-piperidone) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 189.25 g/mol. Its structure features a piperidine ring with a benzyl substituent at one position and a ketone functional group at another. This unique configuration contributes to its biological activity and potential as a drug candidate.

The biological activity of this compound is attributed to its interaction with various neurotransmitter systems and receptors. Notably, it has been studied for its potential effects on:

- Acetylcholinesterase (AChE) Inhibition : Research indicates that derivatives of 1-benzylpiperidin-4-yl quinazolin-4-amines exhibit significant inhibition of AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's . The most potent compounds showed up to 87% inhibition compared to donepezil.

- Calcium Channel Modulation : The compound has shown promise in modulating calcium channels, which are vital in cardiovascular function and neuroprotection. This suggests potential applications in treating cardiovascular diseases.

- Antioxidant Activity : Some studies have demonstrated that derivatives of this compound exhibit significant DPPH scavenging effects, indicating antioxidant properties that could be beneficial in various therapeutic contexts .

Neuroprotective Effects

This compound has been explored for its neuroprotective effects. Its structural similarity to other known neuroprotective agents suggests it may modulate neurotransmitter systems, potentially improving cognitive function and mood regulation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, certain compounds demonstrated moderate to good cytotoxicity against human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). Notably, one derivative induced early apoptosis in SW620 cells and arrested them at the G2/M phase of the cell cycle .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions:

- Formation of the Piperidine Ring : Starting materials undergo cyclization reactions to form the piperidine structure.

- Benzyl Substitution : The benzyl group is introduced through alkylation methods.

- Ketone Formation : The final step involves oxidation to convert the alcohol intermediate into a ketone.

These methods allow for variations in yield and purity, making it possible to tailor the synthesis according to specific research needs .

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve reaction homogeneity.

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during quaternization.

- Catalysts : Use phase-transfer catalysts for enhanced reaction rates in biphasic systems.

- Purity Assessment : Monitor reactions via TLC or HPLC, and purify via column chromatography .

What safety precautions are critical when handling this compound in laboratory settings?

Answer:

Key precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- First Aid :

- Skin Contact : Wash immediately with soap and water for ≥15 minutes; remove contaminated clothing .

- Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .

- Ingestion : Rinse mouth with water (if conscious) and seek medical attention .

- Storage : Keep in airtight containers away from oxidizers and moisture .

Which analytical techniques are most effective for characterizing the structural purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., benzyl group at N1, ketone at C3) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (203.28 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute stereochemistry for chiral derivatives (e.g., (3R,4R) configurations) .

- HPLC : Quantifies purity (>98%) and detects trace impurities using C18 columns and UV detection .

Advanced Research Questions

How do stereochemical variations in this compound derivatives influence their biological activity and receptor binding?

Answer:

Stereochemistry critically impacts bioactivity:

- Case Study : The (3R,4R)-configured derivative exhibits selective binding to σ-1 receptors due to spatial alignment of the fluorine and amino groups, enhancing hydrophobic interactions .

- Comparative Analysis : Non-fluorinated analogs (e.g., 1-Benzyl-4-methylpiperidin-3-one) show reduced binding affinity (IC₅₀ > 10 µM vs. 2.3 µM for fluorinated derivatives) .

- Methodology :

- Docking Simulations : Use software like AutoDock to predict binding poses.

- SAR Studies : Systematically modify substituents (e.g., methyl, benzyl) and evaluate activity trends .

What strategies can resolve contradictions in reported pharmacological data for this compound derivatives?

Answer:

Contradictions often arise from variability in:

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility.

- Compound Purity : Verify purity via COA and SDS; impurities >2% can skew IC₅₀ values .

- Statistical Analysis : Apply meta-analysis to aggregate data from multiple studies and identify outliers .

- Mechanistic Studies : Use knock-out models or siRNA to confirm target specificity .

How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Answer:

- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., quaternization, reduction) to identify rate-limiting stages .

- Reaction Pathway Mapping : Tools like Gaussian or ORCA simulate intermediates and transition states.

- Solvent Effects : COSMO-RS models predict solvent compatibility and reaction yields .

What are the key differences in biological activity between this compound and its structural analogs?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.